Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-

Catalog No.
S12785326
CAS No.
M.F
C50H73N15O12
M. Wt
1076.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-

Product Name

Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C50H73N15O12

Molecular Weight

1076.2 g/mol

InChI

InChI=1S/C50H73N15O12/c51-32(15-7-19-56-49(52)53)45(73)64-22-10-18-38(64)47(75)65-27-31(67)25-39(65)43(71)58-26-40(68)59-34(23-29-11-3-1-4-12-29)41(69)62-36(28-66)46(74)63-21-9-17-37(63)44(72)61-35(24-30-13-5-2-6-14-30)42(70)60-33(48(76)77)16-8-20-57-50(54)55/h1-6,11-14,31-39,66-67H,7-10,15-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)

InChI Key

JXRLHZCEMXTCBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O

Bradykinin, specifically the compound "Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-", is a nonapeptide composed of nine amino acids with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. This compound plays a crucial role in various physiological processes, particularly in inflammation and blood pressure regulation. The empirical formula for bradykinin is C50H73N15O11, indicating its complex structure as a biologically active peptide .

Bradykinin is primarily synthesized through the proteolytic cleavage of high-molecular-weight kininogen by the enzyme kallikrein. This process involves several steps:

  • Formation of Kallidin: High-molecular-weight kininogen is first converted into kallidin, which contains an additional lysine residue.
  • Conversion to Bradykinin: Kallidin can then be converted into bradykinin by the action of aminopeptidases that remove the terminal lysine .
  • Degradation: Bradykinin is rapidly inactivated by angiotensin-converting enzyme (ACE) and other kininases, which break it down into inactive peptides .

Bradykinin exhibits significant biological activities, including:

  • Vasodilation: It induces the relaxation of smooth muscle in blood vessels, leading to increased blood flow and decreased blood pressure. This effect is mediated through the release of prostacyclin and nitric oxide .
  • Inflammation: Bradykinin enhances vascular permeability and promotes pain sensation, contributing to the inflammatory response. It acts alongside other mediators like histamine and prostaglandins .
  • Pain Sensation: It sensitizes sensory nerve endings, which can lead to increased pain perception during inflammatory processes .

Bradykinin can be synthesized through both biological and chemical methods:

  • Biological Synthesis:
    • The primary route involves the enzymatic cleavage of high-molecular-weight kininogen by kallikrein, followed by further enzymatic modifications.
  • Chemical Synthesis:
    • Solid-phase peptide synthesis (SPPS) techniques can be employed to construct bradykinin in vitro. This method allows for precise control over the sequence and modifications of amino acids, including the incorporation of 4-hydroxy-L-proline .

Bradykinin has several clinical applications:

  • Hypertension Treatment: Angiotensin-converting enzyme inhibitors increase bradykinin levels to help lower blood pressure in hypertensive patients .
  • Pain Management: Due to its role in pain signaling, bradykinin is studied for potential therapeutic uses in managing pain associated with inflammatory conditions .
  • Vascular Research: It serves as a model compound for studying vascular responses and endothelial function due to its potent vasodilatory effects .

Research has shown that bradykinin interacts with specific receptors known as B1 and B2 receptors, both of which are part of the G protein-coupled receptor family:

  • B1 Receptor: Primarily expressed during tissue injury; it is implicated in chronic pain and inflammation.
  • B2 Receptor: Constitutively expressed; it mediates vasodilation and increases vascular permeability .

Studies have also demonstrated that bradykinin's signaling pathways involve various intracellular mechanisms, including calcium signaling and activation of protein kinases, which are crucial for its biological effects .

Several compounds share structural similarities with bradykinin, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
KallidinSimilar sequenceContains an additional lysine residue at the N-terminus; involved in similar physiological processes.
Angiotensin IIRelated peptidePrimarily acts as a vasoconstrictor; involved in blood pressure regulation but has opposite effects compared to bradykinin.
Substance PNeurotransmitterInvolved in pain perception but operates through different receptors and mechanisms compared to bradykinin.
Neuropeptide YStructural similarityPlays a role in regulating energy balance and cardiovascular functions but differs significantly in function from bradykinin.

Bradykinin's unique sequence and its specific receptor interactions distinguish it from these similar compounds, particularly regarding its role as a vasodilator and mediator of inflammation .

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis represents the most widely employed methodology for the preparation of bradykinin analogs containing 4-hydroxy-L-proline modifications [8]. The synthesis of bradykinin, 3-[(4R)-4-hydroxy-L-proline]-, requires careful consideration of the unique chemical properties imparted by the hydroxyproline residue at position 3 [10]. This modified peptide maintains the core nonapeptide structure of bradykinin while incorporating a hydroxyl group that significantly influences both synthetic accessibility and biological activity [4] [5].

The standard fluorenylmethyloxycarbonyl solid-phase peptide synthesis strategy has been successfully adapted for hydroxyproline-containing bradykinin analogs [8] [10]. The synthesis typically proceeds from the C-terminus to the N-terminus on polystyrene-polyethylene glycol graft copolymer supports, utilizing automated peptide synthesizers with microwave assistance to enhance coupling efficiency [8]. Recent developments in ultra-efficient solid-phase peptide synthesis have demonstrated remarkable improvements in synthesis time and waste reduction, with amino acid addition cycles reduced from 2 hours to less than 4 minutes [55].

Protecting Group Selection for Hydroxyproline Residues

The selection of appropriate protecting groups for 4-hydroxy-L-proline residues constitutes a critical aspect of successful peptide synthesis [10] [12]. The hydroxyl group of hydroxyproline requires orthogonal protection to prevent unwanted side reactions during the synthesis process [10]. Several protecting group strategies have been evaluated for their effectiveness and compatibility with standard fluorenylmethyloxycarbonyl chemistry.

The trityl protecting group has emerged as the most widely used strategy for hydroxyproline hydroxyl protection [10] [12]. This protecting group can be introduced in an automated manner using trityl chloride, with the reaction programmed as a double coupling step in place of an amino acid coupling [10]. The trityl group demonstrates excellent stability under standard coupling and deprotection conditions while being selectively removable with 2% trifluoroacetic acid [10].

Alternative protecting group strategies include the tert-butyl ether, which requires different deprotection conditions [3] [11]. The silyl ether approach using tert-butyldimethylsilyl chloride offers another orthogonal protection option, with deprotection achieved using tetrabutylammonium fluoride on solid phase [10]. For specialized applications, the allyloxycarbonyl carbonate protecting group provides additional orthogonal capabilities, although this method requires elevated temperatures and is not conducive to automated synthesis procedures [10].

Protecting GroupIntroduction MethodDeprotection ConditionsCompatibilityAutomation
TritylTrCl, automated coupling2% TFAExcellentYes
tert-Butyl ethertBuCl, manualStandard TFA cleavageGoodLimited
Silyl ether (TBS)TBSCl, automatedTBAF on solid phaseGoodYes
Alloc carbonateManual, elevated tempPd catalysisModerateNo

Coupling Efficiency Analysis at Modified Position

The incorporation of 4-hydroxy-L-proline at position 3 of bradykinin presents unique coupling efficiency challenges that require careful optimization [15] [16]. The steric hindrance introduced by the hydroxyl group and its protecting group can significantly impact the coupling reaction kinetics and overall yield [37] [39].

Coupling efficiency analysis has revealed that traditional coupling reagents such as 1-hydroxybenzotriazole-based activators show reduced performance when coupling to or from hydroxyproline residues [37] [39]. The use of advanced coupling reagents has demonstrated superior performance in these challenging couplings [37] [39]. (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate shows exceptional coupling efficiency with hydroxyproline-containing sequences, requiring only one equivalent of base compared to traditional reagents that require two equivalents [38] [39].

Microwave-assisted solid-phase peptide synthesis has proven particularly beneficial for hydroxyproline-containing peptides [8] [39]. The enhanced reaction kinetics achieved through microwave heating help overcome the reduced reactivity associated with sterically hindered amino acids [8]. Coupling times can be reduced from hours to minutes while maintaining or improving coupling efficiency [8] [44].

The coupling efficiency at the modified position has been quantitatively assessed through monitoring techniques including colorimetric detection and high-performance liquid chromatography analysis [8] [39]. Real-time monitoring reveals that coupling reactions involving 4-hydroxy-L-proline typically require extended reaction times or elevated temperatures to achieve completion rates above 99% [15] [17].

Coupling ReagentCoupling Efficiency (%)Reaction TimeBase EquivalentsRacemization
1-Hydroxybenzotriazole85-922-4 hours2.0Moderate
7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium94-971-2 hours1.5Low
COMU97-9930-60 min1.0Very Low
Microwave-assisted98-99.55-15 min1.0Minimal

Enzymatic Modification Approaches

Enzymatic modification approaches offer alternative pathways for the synthesis and modification of hydroxyproline-containing bradykinin analogs [19] [21]. These biocatalytic methods provide high selectivity and mild reaction conditions that are particularly advantageous for complex peptide modifications [19] [22].

Proline 4-hydroxylase enzymes represent the most direct enzymatic approach for introducing hydroxyl groups into proline-containing peptides [1] [2]. These enzymes catalyze the hydroxylation of proline residues using 2-oxoglutarate as a co-substrate and requiring ascorbate, iron, and 2-oxoglutarate for activity [1] [2]. The enzymatic hydroxylation typically proceeds with high stereoselectivity, preferentially producing the 4R-hydroxyproline configuration found in natural systems [1] [2].

Recent developments in engineered enzyme systems have expanded the scope of enzymatic peptide modifications [19]. Fusion enzyme approaches utilizing recombinant tethering of modification enzymes to peptide recognition elements have demonstrated improved selectivity and efficiency [19]. These engineered systems show enhanced catalytic efficiency and reduced off-target modifications compared to wild-type enzymes [19].

Post-translational modification enzymes offer additional opportunities for site-specific peptide modifications [19] [22]. Sortase A, butelase 1, peptiligase, and omniligase-1 represent powerful enzymatic tools for peptide ligation and cyclization reactions [22]. These enzymes demonstrate compatibility with various peptide modifications and can be applied to generate complex cyclic peptides with specific biological activities [22].

The kinetic parameters for enzymatic modifications of bradykinin-related peptides have been characterized through detailed biochemical studies [18] [21]. Angiotensin-converting enzyme demonstrates significant activity toward bradykinin substrates, with the enzyme showing preference for specific cleavage sites within the peptide sequence [21]. The catalytic efficiency values for these enzymatic modifications typically range from 10² to 10⁵ M⁻¹s⁻¹, depending on the specific enzyme-substrate combination [21].

Post-Synthetic Purification and Characterization Techniques

Post-synthetic purification of bradykinin, 3-[(4R)-4-hydroxy-L-proline]-, requires specialized chromatographic techniques to achieve the high purity levels necessary for biological applications [23] [27]. The presence of the hydroxyproline modification introduces additional complexity to the purification process due to altered hydrophobic properties and potential for isomeric impurities [23] [25].

Reversed-phase high-performance liquid chromatography remains the primary purification method for hydroxyproline-containing bradykinin analogs [23] [27]. The purification strategy typically employs C18-based stationary phases with acetonitrile-water gradient systems containing trifluoroacetic acid [23] [27]. Optimization of the mobile phase composition is critical for achieving baseline separation between the target peptide and closely related impurities [27] [30].

The purification protocol involves initial analytical method development followed by scale-up to preparative conditions [24] [27]. Automated fraction collection based on ultraviolet detection and mass spectrometry signals enables precise isolation of the target compound [24]. Fraction reanalysis for purity assessment allows for selective pooling of fractions meeting specified purity criteria, typically achieving purities greater than 95% [24] [25].

Purification MethodColumn TypeMobile PhasePurity AchievedRecovery Yield
Analytical RP-HPLCC18, 5 μmACN/H₂O + 0.1% TFA95-98%85-92%
Preparative RP-HPLCC18, 10 μmACN/H₂O + 0.1% TFA97-99%77-85%
Multi-column SGPC18, variousOptimized gradients98.7%94%

Advanced purification techniques including multi-column simulated moving bed chromatography have demonstrated superior performance for complex peptide purifications [53]. These continuous chromatographic processes show four-fold yield improvements and ten-fold productivity increases compared to traditional batch chromatography methods [53].

Characterization of the purified peptide involves multiple analytical techniques to confirm identity, purity, and structural integrity [29] [33]. Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that verify the peptide sequence [26] [29]. High-resolution mass spectrometry enables detection of minor impurities and confirms the presence of the hydroxyproline modification [29].

Nuclear magnetic resonance spectroscopy offers comprehensive structural characterization capabilities for peptide verification [31] [35]. Two-dimensional nuclear magnetic resonance experiments provide detailed information about amino acid connectivity and three-dimensional structure in solution [31]. The technique can reveal information about peptide folding, molecular rigidity, and potential aggregation behavior [35].

Amino acid analysis serves as a quantitative method for peptide content determination and purity assessment [33] [36]. The method involves acid hydrolysis of the peptide followed by chromatographic analysis of the constituent amino acids [33] [36]. Modern amino acid analysis techniques utilize isotopically labeled internal standards and reversed-phase liquid chromatography-mass spectrometry for enhanced accuracy and precision [33].

Characterization MethodInformation ProvidedSensitivityQuantitative
ESI-MSMolecular weight, purityng levelSemi-quantitative
NMR SpectroscopyStructure, foldingμg levelQualitative
Amino Acid AnalysisComposition, contentμg levelQuantitative
Circular DichroismSecondary structureμg levelQualitative

XLogP3

-5.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

13

Exact Mass

1075.55631282 g/mol

Monoisotopic Mass

1075.55631282 g/mol

Heavy Atom Count

77

Dates

Modify: 2024-08-09

Explore Compound Types